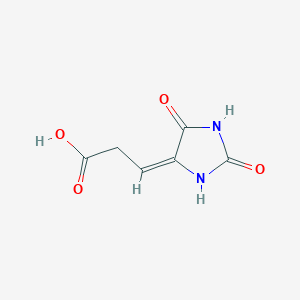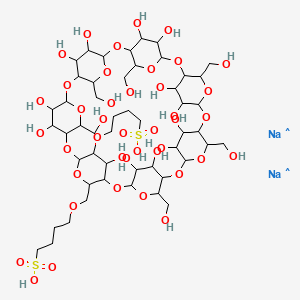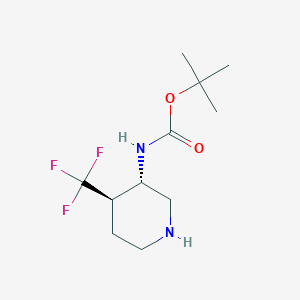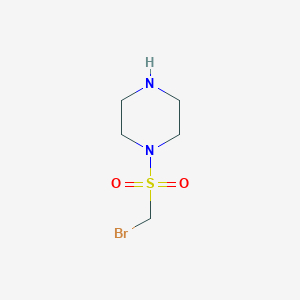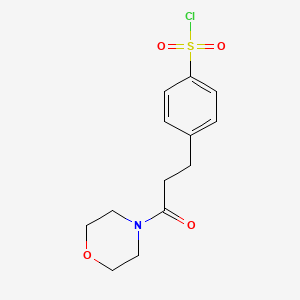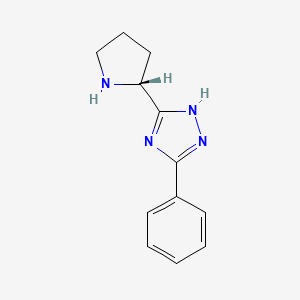
(R)-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole is a compound that features a triazole ring fused with a pyrrolidine ring and a phenyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The unique structural features of this compound, such as the presence of a chiral center and multiple heteroatoms, make it a versatile scaffold for the development of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole typically involves the construction of the triazole ring followed by the introduction of the pyrrolidine and phenyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of hydrazine derivatives with nitriles can form the triazole ring, which is then functionalized to introduce the pyrrolidine and phenyl groups.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature, and pressure conditions are critical factors that influence the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: ®-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the triazole ring or the phenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the triazole or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
®-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ®-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The presence of the triazole and pyrrolidine rings allows for multiple binding interactions, enhancing its efficacy and selectivity.
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolidine-2-one share structural similarities and biological activities.
Triazole derivatives: Compounds such as 1,2,4-triazole-3-thione and 1,2,4-triazole-3-carboxylic acid have similar triazole rings and exhibit comparable chemical reactivity.
Uniqueness: ®-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole is unique due to the combination of the triazole and pyrrolidine rings with a phenyl group, providing a distinct three-dimensional structure
Properties
Molecular Formula |
C12H14N4 |
|---|---|
Molecular Weight |
214.27 g/mol |
IUPAC Name |
3-phenyl-5-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C12H14N4/c1-2-5-9(6-3-1)11-14-12(16-15-11)10-7-4-8-13-10/h1-3,5-6,10,13H,4,7-8H2,(H,14,15,16)/t10-/m1/s1 |
InChI Key |
QCEJBMDFLLICFF-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=NC(=NN2)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(NC1)C2=NC(=NN2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


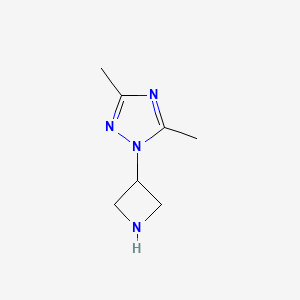



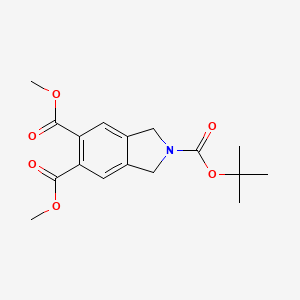
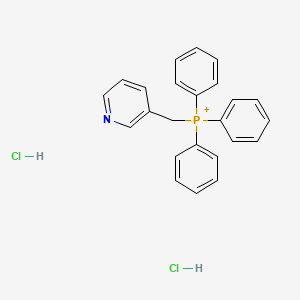
![[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B12818108.png)

